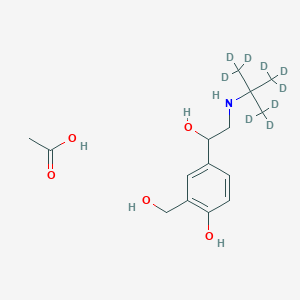

Salbutamol-d9 (acetate)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Salbutamol is a short-acting β2-adrenergic receptor agonist commonly used for the relief of bronchospasm in conditions such as asthma and chronic obstructive pulmonary disease (COPD) . The deuterium labeling in Salbutamol-d9 (acetate) is primarily used for scientific research purposes, particularly in pharmacokinetic and metabolic studies .

Vorbereitungsmethoden

The synthesis of Salbutamol-d9 (acetate) involves several steps, starting from substituted acetophenones. One common method involves the chloromethylation of 4-hydroxyacetophenone with formaldehyde in concentrated hydrochloric acid, followed by acylation with acetic anhydride and acetic acid in the presence of sodium acetate . The resulting diacetate is then brominated to form the m-bromo ketone, which is subsequently reacted with N-(tert-butyl)benzylamine. The final product is obtained after reduction of the alkyl carbonyl group to a primary alcohol using sodium borohydride or potassium borohydride in the presence of acidic additives .

Analyse Chemischer Reaktionen

Salbutamol-d9 (acetate) undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The compound can be reduced to form primary alcohols.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl and amino groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Salbutamol-d9 (acetate) is widely used in scientific research due to its deuterium labeling, which allows for precise quantitation during drug development processes . Its applications include:

Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of Salbutamol.

Metabolic Studies: Helps in understanding the metabolic pathways and identifying metabolites.

Biological Research: Used in studies related to asthma and COPD to understand the drug’s mechanism of action and efficacy.

Industrial Applications: Employed in the development of new β2-adrenergic receptor agonists and other related compounds.

Wirkmechanismus

Salbutamol-d9 (acetate) exerts its effects by selectively binding to β2-adrenergic receptors on airway smooth muscle cells. This binding activates adenylate cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels . The elevated cAMP levels result in the relaxation of bronchial smooth muscle, thereby relieving bronchospasm . The deuterium labeling does not significantly alter the mechanism of action but aids in detailed pharmacokinetic and metabolic studies.

Vergleich Mit ähnlichen Verbindungen

Salbutamol-d9 (acetate) is compared with other β2-adrenergic receptor agonists such as:

Levalbuterol: A single-isomer formulation of Salbutamol, which has a higher affinity for β2 receptors and is associated with fewer side effects.

Adrenaline: A non-selective adrenergic agonist that affects both α and β receptors, leading to a broader range of physiological effects. Salbutamol-d9 (acetate) is unique due to its deuterium labeling, which provides advantages in pharmacokinetic and metabolic studies, making it a valuable tool in drug development and research.

Eigenschaften

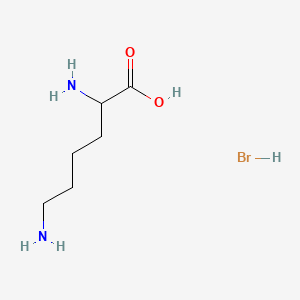

Molekularformel |

C15H25NO5 |

|---|---|

Molekulargewicht |

308.42 g/mol |

IUPAC-Name |

acetic acid;4-[2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-1-hydroxyethyl]-2-(hydroxymethyl)phenol |

InChI |

InChI=1S/C13H21NO3.C2H4O2/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15;1-2(3)4/h4-6,12,14-17H,7-8H2,1-3H3;1H3,(H,3,4)/i1D3,2D3,3D3; |

InChI-Schlüssel |

FNSZTAIRFCUOBB-KYRNGWDOSA-N |

Isomerische SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(C1=CC(=C(C=C1)O)CO)O.CC(=O)O |

Kanonische SMILES |

CC(=O)O.CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-[(E)-[[2-(4-ethylphenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate](/img/structure/B15088676.png)

![7',19'-dihydroxy-1-oxospiro[2-benzofuran-3,13'-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),5,7,10,15,17(22),18,20-decaene]-5-carboxylic acid;7',19'-dihydroxy-3-oxospiro[2-benzofuran-1,13'-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),5,7,10,15,17(22),18,20-decaene]-5-carboxylic acid](/img/structure/B15088739.png)